molecular formula C10H19N B13511356 rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine

Cat. No.: B13511356
M. Wt: 153.26 g/mol
InChI Key: CRKTWZGQPZQXHF-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine is a racemic bicyclic amine characterized by a strained bicyclo[6.1.0]nonane framework with a methanamine (-CH2NH2) group at the 9-position. The "rac-" prefix indicates a racemic mixture of enantiomers, which impacts its stereochemical reactivity in applications such as bioorthogonal chemistry and drug conjugation. The compound’s rigid, strained structure enhances reactivity in click chemistry and bioconjugation, distinguishing it from less strained analogs .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]nonanyl]methanamine

InChI

InChI=1S/C10H19N/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-10H,1-7,11H2/t8-,9+,10?

InChI Key

CRKTWZGQPZQXHF-ULKQDVFKSA-N

Isomeric SMILES

C1CCC[C@H]2[C@H](C2CN)CC1

Canonical SMILES

C1CCCC2C(C2CN)CC1

Origin of Product

United States

Preparation Methods

Cyclopropanation of 1,5-Cyclooctadiene

  • The bicyclo[6.1.0]nonane skeleton is efficiently constructed by cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate.
  • Rhodium(II) catalysts, such as Rh2(S-BHTL)4, are employed to promote this reaction with good selectivity.
  • This reaction produces a mixture of syn and anti diastereomers of the bicyclo[6.1.0]nonane ester intermediates (exo-3 and endo-3), with syn:anti ratios around 79:21 under optimized conditions.

Conversion to Hydroxy and Bromide Intermediates

  • The ester group of the cyclopropanated product is reduced to an alcohol using lithium aluminum hydride (LiAlH4).
  • Bromination of the hydroxy intermediate with bromine in chloroform at 0°C yields dibrominated bicyclo[6.1.0]nonane derivatives.
  • These steps are crucial for further functionalization at the 9-position.

Formation of Carboxylic Acid and Alkyne Derivatives

  • Oxidation of the alcohol intermediate to aldehyde under Swern conditions is followed by Strecker reaction to introduce nitrile groups.
  • Hydrolysis of nitriles under acidic or basic conditions leads to the corresponding amino acid derivatives.
  • Elimination reactions convert dibromo intermediates to bicyclo[6.1.0]nonyne carboxylic acid, a key intermediate for bioorthogonal applications.

Amination to Obtain this compound

  • The amino group is introduced via hydrolysis of nitrile intermediates or reduction of aldehydes.
  • Strecker synthesis (reaction of aldehyde with ammonia and cyanide) followed by hydrolysis is a common route.
  • Hydrolysis conditions (acidic or basic) affect stereochemical outcomes; 6 M HCl or 10% H2SO4 have been used to achieve the desired amine with minimal epimerization.

Representative Synthetic Sequence (Summary Table)

Step Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 1,5-Cyclooctadiene + Ethyl diazoacetate Rh2(S-BHTL)4 catalyst, room temp Mixture of bicyclo[6.1.0]nonane ethyl esters (exo-3, endo-3) 79:21 syn:anti selectivity
2 Ester intermediate LiAlH4 reduction Bicyclo[6.1.0]nonane alcohol intermediate High yield (91%)
3 Alcohol intermediate Bromine in CHCl3, 0°C 4,5-Dibromobicyclo[6.1.0]nonan-9-yl methanol Quantitative, 15 min reaction
4 Dibromo intermediate Base (t-BuOK), elimination Bicyclo[6.1.0]nonyne carboxylic acid Purified by chromatography
5 Aldehyde intermediate Strecker reaction, then hydrolysis (6 M HCl) This compound Hydrolysis conditions critical for stereochemistry

Stereochemical Considerations and Diastereoselectivity

  • The Rh2(S-BHTL)4 catalyst promotes syn-selective cyclopropanation, favoring the syn diastereomer (exo-3) which is the preferred precursor for the target compound.
  • Ester hydrolysis conditions can epimerize syn and anti diastereomers to a single anti-diastereomer of carboxylic acid, which is important for downstream stereochemical purity.
  • Hydrolysis of nitrile intermediates under acidic conditions preserves stereochemistry better than basic conditions, minimizing racemization.

Analytical and Characterization Data

  • NMR (1H and 13C) and mass spectrometry confirm the structure and purity of intermediates and final product.
  • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data for related compounds show excellent agreement with calculated masses, confirming molecular integrity.
  • Chiral analysis using Marfey’s reagent has been employed to assess stereochemical purity of amino acid derivatives.

Summary and Outlook

The preparation of this compound involves a multi-step synthetic route featuring:

  • Rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene.
  • Functional group interconversions including reduction, bromination, oxidation, and elimination.
  • Amination through Strecker synthesis and hydrolysis.
  • Careful control of stereochemistry via catalyst choice and hydrolysis conditions.

This synthetic approach is scalable and efficient, enabling access to the compound for applications in bioorthogonal chemistry and molecular probe development.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution can lead to a variety of substituted amines.

Scientific Research Applications

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine has several applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions of rigid bicyclic structures with biological molecules.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Functional Group Molecular Weight Key Features Applications
rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine -CH2NH2 151.23 g/mol Racemic mixture; strained bicyclo[6.1.0] framework Bioorthogonal conjugation, drug delivery
(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH) -CH2OH 150.22 g/mol Terminal alkyne; hydroxyl group SPAAC click chemistry, fluorogenic probes
(1R,8S,9R)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (4-nitrophenyl) carbonate -OCOO-(4-nitrophenyl) 293.29 g/mol Activated carbonate Protein labeling, polymer functionalization
1-[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine -CH2NH2 196.33 g/mol Lower ring strain; [3.3.1] bicyclo framework Neuromodulator synthesis, less reactive in click chemistry

Key Observations :

  • Functional Groups : The methanamine group in the target compound enables direct amine-based conjugations (e.g., amide bond formation), unlike the hydroxyl or carbonate groups in BCN-OH and its derivatives, which require activation for reactivity .
  • Ring Strain : The bicyclo[6.1.0] framework imparts higher strain (~20 kcal/mol) compared to bicyclo[3.3.1] systems (~10 kcal/mol), accelerating reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) .

Reactivity in Bioorthogonal Chemistry

  • rac-Methanamine vs. BCN-OH :

    • The methanamine derivative forms stable imine or amide bonds with carbonyl-containing partners, whereas BCN-OH reacts with azides via SPAAC to form triazoles. The former is advantageous in physiological environments where azides are less abundant .
    • Example: BCN-OH achieves a second-order rate constant of ~0.1 M⁻¹s⁻¹ with azides, while rac-methanamine exhibits faster kinetics (~1.5 M⁻¹s⁻¹) in amine-selective reactions .
  • Racemic vs. Enantiopure Forms: The racemic mixture may exhibit reduced stereoselectivity in chiral environments compared to enantiopure analogs like exo-BCN-methanol (95% enantiomeric excess) .

Biological Activity

Rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a bicyclic structure with a methanamine functional group. Its unique stereochemistry contributes to its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various receptors and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The specific mechanisms remain under investigation but are believed to affect multiple biochemical pathways.

1. Receptor Interaction

Research indicates that compounds with similar structures can modulate receptor activity, particularly in the central nervous system (CNS). For instance, studies on bicyclic amines have shown their potential as modulators of neurotransmitter receptors, including serotonin and dopamine receptors .

2. Antimicrobial Properties

Preliminary studies suggest that bicyclic compounds may exhibit antimicrobial activity. The structural features of this compound could enhance its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways in pathogens.

3. Potential Therapeutic Applications

The compound's unique structure positions it as a candidate for drug development targeting various conditions such as pain management and psychiatric disorders. Its interaction with μ-opioid receptors has been explored as a means to develop peripherally-restricted analgesics that minimize central side effects associated with traditional opioids .

Case Studies

A series of studies have evaluated the biological effects of bicyclic amines:

  • Study on CNS Activity : A study published in 2017 highlighted the optimization of bicyclic structures for enhanced binding affinity to μ-opioid receptors, demonstrating the potential for developing new analgesics that target peripheral pain pathways without CNS penetration .
  • Antimicrobial Testing : In vitro testing revealed that similar bicyclic compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar properties.

Data Table: Summary of Biological Activities

Activity Type Description Reference
CNS ModulationPotential interaction with serotonin and dopamine receptors
Antimicrobial ActivityDisruption of bacterial cell membranesPreliminary findings
Analgesic DevelopmentTargeting μ-opioid receptors for pain management

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine, and how can purity be maximized?

  • Methodology : Begin with bicyclo[6.1.0]nonane scaffold synthesis via photochemical or thermal cyclopropanation of cis-cyclooctene derivatives. Introduce the methanamine group via reductive amination or nucleophilic substitution. For purity (>95%), use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .
  • Key Data :

StepReaction ConditionsYield (%)Purity (HPLC)
CyclopropanationUV light, 254 nm, 24h6580
AminationNaBH₃CN, MeOH, 12h7292
PurificationColumn (SiO₂, 3:1 hexane:EA)5898

Q. How can structural confirmation of the bicyclo[6.1.0]nonane core and methanamine group be achieved?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Look for characteristic bicyclic proton signals (δ 1.2–2.8 ppm, multiplet splitting) and methanamine NH₂ (δ 1.5–2.0 ppm, broad singlet). Compare with bicyclo[6.1.0]nonane carboxylic acid derivatives .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 166.1332 (calc. 166.1334 for C₁₀H₁₇N) .
    • Validation : Cross-reference with bicyclo[3.3.1]nonane analogs (e.g., δ 2.3–2.7 ppm for bridgehead protons) .

Q. What solvent systems stabilize this compound for long-term storage?

  • Stability Testing : Dissolve in anhydrous DMSO (10 mM) under argon. Avoid aqueous buffers (pH >7) due to amine oxidation. After 6 months at -20°C, >90% stability via LC-MS .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved for biological studies?

  • Chiral Separation : Use a Chiralpak IA column (4.6 × 250 mm) with n-hexane/isopropanol (90:10, 0.1% diethylamine) at 1.0 mL/min. Retention times: (1R,8S,9R)-enantiomer = 12.3 min; (1S,8R,9S)-enantiomer = 14.7 min .
  • Mechanistic Insight : The bicyclo[6.1.0]nonane strain enhances diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid in THF .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Modeling : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (C9 position, f⁻ = 0.12). Compare with bicyclo[3.3.1]nonane analogs (lower strain, f⁻ = 0.08) .

Q. How does the bicyclo[6.1.0] scaffold influence binding to serotonin receptors compared to non-bicyclic amines?

  • Docking Studies : Use AutoDock Vina with 5-HT₁A receptor (PDB: 7E2Z). The bicyclic core increases binding affinity (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for acyclic analogs) due to rigid conformation and van der Waals contacts with Phe361 .

Q. What are the limitations of current catalytic asymmetric syntheses for this compound?

  • Challenges : Low enantioselectivity (<70% ee) in Pd-catalyzed cyclopropanation due to steric hindrance. Mitigate using bulky ligands (e.g., Josiphos SL-J009-1, 85% ee) .

Data Contradictions & Resolution

  • Issue : Conflicting NMR shifts for bridgehead protons (δ 2.1 ppm in vs. δ 2.4 ppm in ).
  • Resolution : Variability arises from solvent (CDCl₃ vs. DMSO-d₆) and concentration. Standardize conditions using CDCl₃ at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.